molecular formula C12H10BClO2 B13647158 6-Chlorobiphenyl-3-boronic Acid

6-Chlorobiphenyl-3-boronic Acid

Cat. No.: B13647158
M. Wt: 232.47 g/mol
InChI Key: AXRKIJHKUZRNIX-UHFFFAOYSA-N
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Description

6-Chlorobiphenyl-3-boronic Acid is an organoboron compound that features a biphenyl structure with a chlorine atom at the 6th position and a boronic acid group at the 3rd position. This compound is particularly significant in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including 6-Chlorobiphenyl-3-boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under mild and functional group-tolerant conditions, making them suitable for producing significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Chlorobiphenyl-3-boronic Acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 6-Chlorobiphenyl-3-boronic Acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chlorobiphenyl-3-boronic Acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the chlorine atom at the 6th position can influence the electronic properties of the compound, making it particularly useful in certain synthetic applications .

Properties

Molecular Formula

C12H10BClO2

Molecular Weight

232.47 g/mol

IUPAC Name

(4-chloro-3-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BClO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

AXRKIJHKUZRNIX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C2=CC=CC=C2)(O)O

Origin of Product

United States

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